3-(2,3-Dichlorobenzamido) Lamotrigine

Description

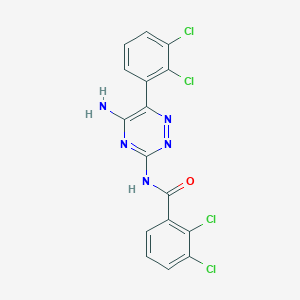

Structure

3D Structure

Properties

IUPAC Name |

N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl4N5O/c17-9-5-1-3-7(11(9)19)13-14(21)22-16(25-24-13)23-15(26)8-4-2-6-10(18)12(8)20/h1-6H,(H3,21,22,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUGDEWOUWFKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179879 | |

| Record name | N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252186-79-1 | |

| Record name | N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252186-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252186791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(5-AMINO-6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZIN-3-YL)-2,3-DICHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70W8RUF6S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Contextualizing Lamotrigine and Its Derivatives

An In-depth Technical Guide to the Synthesis of 3-(2,3-Dichlorobenzamido) Lamotrigine

Prepared by: Gemini, Senior Application Scientist

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a prominent antiepileptic drug of the phenyltriazine class.[1][2] It is widely prescribed for the management of epilepsy and as a mood stabilizer in bipolar disorder.[2][3] The therapeutic efficacy of Lamotrigine is primarily attributed to its ability to stabilize presynaptic neuronal membranes by blocking voltage-gated sodium and calcium channels.[3][][5][6] This action, in turn, inhibits the release of excitatory neurotransmitters like glutamate, which are implicated in seizure generation.[][6]

In the landscape of pharmaceutical development and manufacturing, the characterization of all related substances—impurities, metabolites, and derivatives—is of paramount importance for ensuring drug safety and efficacy.[7] One such critical related substance is 3-(2,3-Dichlorobenzamido) Lamotrigine, also identified as N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide.[8] This compound represents a mono-acylated derivative of Lamotrigine and is often studied as a process-related impurity.[8] This guide provides a comprehensive, technically-grounded overview of its synthesis pathway, designed for researchers and professionals in drug development.

Part 1: Synthesis of the Lamotrigine Precursor

The synthesis of 3-(2,3-Dichlorobenzamido) Lamotrigine logically begins with a robust supply of its parent molecule. The most established industrial synthesis of Lamotrigine originates from 2,3-dichlorobenzoyl chloride, proceeding through a key cyanide intermediate.[1][3][9]

Core Pathway to Lamotrigine

The conversion of 2,3-dichlorobenzoyl chloride to Lamotrigine is a two-step process involving cyanation followed by condensation and cyclization.

-

Step A: Cyanation to form 2,3-Dichlorobenzoyl Cyanide. The initial step involves the reaction of 2,3-dichlorobenzoyl chloride with a cyanide source, most commonly cuprous cyanide (CuCN).[9][10][11] This reaction forms the key intermediate, 2,3-dichlorobenzoyl cyanide. The choice of CuCN is critical for achieving clean and efficient conversion.[11]

-

Step B: Condensation and Cyclization. The acyl cyanide intermediate is then reacted with an aminoguanidine salt (such as the bicarbonate or nitrate salt) in the presence of an acid.[3][8][9] This reaction first forms a Schiff base intermediate, which subsequently undergoes intramolecular cyclization to form the stable 1,2,4-triazine ring system characteristic of Lamotrigine.[9][10]

Caption: Synthesis workflow for the Lamotrigine precursor.

Part 2: Targeted Synthesis of 3-(2,3-Dichlorobenzamido) Lamotrigine

The conversion of Lamotrigine to its 3-(2,3-dichlorobenzamido) derivative is achieved through a direct acylation reaction. This process involves the formation of an amide bond between the 3-amino group of Lamotrigine and the acyl chloride, 2,3-dichlorobenzoyl chloride.[8] This is a classic and widely used method for amide synthesis.[][13]

Causality in Experimental Design

The chosen protocol is a self-validating system based on fundamental chemical principles:

-

Nucleophilic Attack: The 3-amino group on the Lamotrigine triazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-dichlorobenzoyl chloride.

-

Base-Mediated Neutralization: The reaction generates hydrogen chloride (HCl) as a byproduct. A tertiary amine base, such as triethylamine (TEA), is essential to scavenge this acid.[8][] Failure to neutralize the HCl would result in the protonation of the Lamotrigine starting material, rendering it non-nucleophilic and halting the reaction.

-

Solvent Selection: Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively solubilizes the reactants while allowing for easy filtration of the resulting product.[8]

-

Thermal Control: The acylation reaction is exothermic.[] Initial cooling to 0-5°C is a critical control measure to prevent runaway reactions and minimize the formation of potential side products.

Detailed Experimental Protocol

The following methodology is adapted from the established synthesis published by Sripathi, S. et al.[8]

-

Reaction Setup: A stirred suspension of Lamotrigine (5.0 g, 0.019 mol) is prepared in dichloromethane (25 mL) in a suitable reaction vessel.

-

Base Addition: Triethylamine (5 mL) is added to the suspension to act as an acid scavenger.

-

Cooling: The reaction mixture is cooled to a temperature of 0-5°C using an ice bath. This step is crucial for controlling the reaction's exothermicity.

-

Acyl Chloride Addition: A solution of 2,3-dichlorobenzoyl chloride (5.0 g, 0.023 mol) in dichloromethane (5 mL) is added dropwise to the cooled suspension over a period of 30-45 minutes. Maintaining a slow addition rate prevents temperature spikes.

-

Reaction Progression: Following the addition, the reaction mixture is allowed to warm to ambient temperature (25-30°C) and stirred for 1 hour.

-

Monitoring: The completion of the reaction is monitored by Thin-Layer Chromatography (TLC) using a mobile phase of chloroform/ethyl acetate/methanol (6:3.5:0.5).

-

Product Isolation: Upon completion, the precipitated solid product is isolated by filtration and washed with a small volume of dichloromethane (10 mL) to remove residual reactants.

Caption: Acylation of Lamotrigine to form the target derivative.

Part 3: Purification and Structural Characterization

The isolated crude product requires further purification to meet the high-purity standards necessary for analytical reference.

Purification Methodology

-

Column Chromatography: The crude solid is purified via column chromatography using silica gel. The target compound is eluted using a dichloromethane/methanol (9.5:0.5) solvent system to effectively separate it from unreacted starting materials and any potential byproducts.[8]

Data Presentation: Analytical Characterization

The structural identity and purity of the synthesized 3-(2,3-Dichlorobenzamido) Lamotrigine are confirmed through a suite of analytical techniques. The data presented below is based on the findings from the reference synthesis.[8]

| Analytical Technique | Result | Interpretation |

| HPLC Purity | 97% | Confirms high purity of the isolated compound. |

| Yield | 56% | Indicates a moderately efficient conversion. |

| Infrared (IR) (cm⁻¹) | 3325.3, 1704.2, 1623.9 | Confirms key functional groups: N-H stretch (amine/amide), C=O stretch (amide), and C=N/C=C stretches (aromatic/triazine rings). |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.39-7.52 (m, 4H, Ar-H), 7.66-7.73 (t, 2H, Ar-H), 11.01 (s, 1H, Amide-NH) | Shows the presence of aromatic protons from both dichlorophenyl rings and the characteristic downfield shift of the amide proton. |

| ¹³C NMR (DMSO-d₆, δ ppm) | 164.2, 138.1, 136, 135.3, 133.7, 134.1, 132.7, 130.3, 128.5, 127.56, 126.7 | Details the carbon skeleton, with the peak at 164.2 ppm corresponding to the amide carbonyl carbon. |

| Mass Spectrometry (MS-CI) | m/z: 430 (M+1) | Confirms the molecular weight of the target compound (C₁₆H₉Cl₄N₅O, MW = 429.09 g/mol ). |

| Elemental Analysis (%) | Calculated: C, 44.79; H, 2.15; N, 16.29. Found: C, 44.81; H, 2.19; N, 16.26. | Validates the elemental composition and empirical formula of the synthesized molecule. |

Conclusion

This guide has detailed a robust and verifiable pathway for the synthesis of 3-(2,3-Dichlorobenzamido) Lamotrigine. The process leverages a standard acylation of the Lamotrigine precursor, a reaction governed by well-understood principles of organic chemistry. The successful execution of this synthesis, coupled with rigorous purification and comprehensive characterization, provides researchers and drug development professionals with the means to produce a high-purity standard of this important Lamotrigine-related compound. A thorough understanding of such synthetic pathways is indispensable for impurity profiling, the development of analytical methods, and ensuring compliance with stringent regulatory standards in the pharmaceutical industry.

References

-

Sripathi, S., et al. (2012). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 133-136. Available at: [Link]

-

Saralaya, S. S., & Hiriyalu, R. S. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Indian Journal of Pharmaceutical and Drug Studies, 3(1), 8-15. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Lamotrigine. PubChem Compound Database. Retrieved from: [Link]

-

Wikipedia. (n.d.). Lamotrigine. Retrieved from: [Link]

- Teva Pharmaceutical Industries Ltd. (2007). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents. (WO2007138075A1).

-

Saralaya, S. S., & Hiriyalu, R. S. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Available at: [Link]

-

New Drug Approvals. (2014). Lamotrigine, an antiepileptic. Retrieved from: [Link]

- Miller, A. A., et al. (1981). Triazine derivatives.

- Sawyer, D. A., et al. (1986). 3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine isethionate.

-

PharmGKB. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Retrieved from: [Link]

- Teva Pharmaceutical Industries Ltd. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents. (EP2024345B1).

- Teva Pharmaceutical Industries Ltd. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents. (US20090312544A1).

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from: [Link]

-

ResearchGate. (2018). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Request PDF. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Lamotrigine. StatPearls. Retrieved from: [Link]

-

SynThink. (n.d.). Lamotrigine EP Impurities & USP Related Compounds. Retrieved from: [Link]

Sources

- 1. mansapublishers.com [mansapublishers.com]

- 2. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lamotrigine - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 10. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 13. Amide synthesis by acylation [organic-chemistry.org]

Introduction: The Rationale for Derivatization and Physicochemical Characterization

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,3-Dichlorobenzamido) Lamotrigine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2,3-Dichlorobenzamido) Lamotrigine. As this is a novel derivative of the established anti-epileptic and mood-stabilizing agent, Lamotrigine, this document focuses on the predicted impact of the 2,3-dichlorobenzamido functional group on the molecule's behavior and outlines the essential experimental protocols for the empirical determination and validation of these properties. The insights and methodologies detailed herein are grounded in established principles of medicinal chemistry and pharmaceutical science to ensure scientific integrity and practical applicability in a drug development context.

Lamotrigine is a phenyltriazine class drug used in the treatment of epilepsy and bipolar disorder.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[3] The derivatization of an active pharmaceutical ingredient (API) like Lamotrigine, resulting in compounds such as 3-(2,3-Dichlorobenzamido) Lamotrigine, can occur for several reasons: as part of a deliberate drug discovery program to improve efficacy or safety, as a metabolic product, or as a process-related impurity during synthesis.[4]

The addition of a 2,3-dichlorobenzamido group to the Lamotrigine core is expected to significantly alter its physicochemical profile. Understanding these changes is critical for predicting the compound's behavior in biological systems and for developing appropriate analytical methods and formulations.[5][6] This guide will, therefore, serve as a foundational document, providing both theoretical predictions and practical methodologies for the comprehensive characterization of this new chemical entity.

Molecular Structure and Functional Group Analysis

The core structure of Lamotrigine features a 1,2,4-triazine ring substituted with two amino groups and a 2,3-dichlorophenyl group.[2] The introduction of a 2,3-dichlorobenzamido group at the 3-position of the triazine ring yields 3-(2,3-Dichlorobenzamido) Lamotrigine.

Key Structural Modifications and Their Predicted Impact:

-

Amide Bond Formation: The conversion of one of the primary amino groups to a secondary amide eliminates a key basic center. This will have a profound effect on the compound's pKa, reducing its ability to exist as a cation at physiological pH.

-

Increased Molecular Weight and Lipophilicity: The addition of the bulky and halogenated benzamido moiety increases the overall size and lipophilicity of the molecule. This is predicted to decrease aqueous solubility and increase the partition coefficient (LogP).

-

Hydrogen Bonding: The amide group introduces both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), potentially influencing crystal packing and interactions with biological targets.

Predicted Physicochemical Properties: A Comparative Analysis

The following table summarizes the predicted physicochemical properties of 3-(2,3-Dichlorobenzamido) Lamotrigine in comparison to the parent drug, Lamotrigine. These predictions are based on established structure-property relationships in medicinal chemistry.[7]

| Property | Lamotrigine | 3-(2,3-Dichlorobenzamido) Lamotrigine (Predicted) | Rationale for Predicted Change |

| Molecular Formula | C₉H₇Cl₂N₅[8] | C₁₆H₉Cl₄N₅O | Addition of C₇H₂Cl₂NO group. |

| Molecular Weight | 256.09 g/mol [8] | 429.09 g/mol | Increased due to the added substituent. |

| Aqueous Solubility | Very slightly soluble (0.17 mg/mL at 25°C)[8] | Significantly Lower | The large, lipophilic dichlorobenzamido group will decrease favorable interactions with water. |

| pKa | 5.7[8] | Significantly Lower | The electron-withdrawing effect of the carbonyl group on the amide nitrogen greatly reduces the basicity of the remaining amino group. |

| LogP | ~1.9 | Higher | The addition of a dichlorophenyl and a carbonyl group substantially increases lipophilicity. |

| Solid-State Form | Crystalline powder[8] | Likely Crystalline | The rigid structure and potential for hydrogen bonding favor an ordered crystalline state. The potential for polymorphism is high. |

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is paramount for any new chemical entity.[9] The following sections detail the recommended experimental protocols.

Aqueous Solubility Determination

Importance: Solubility is a critical factor influencing a drug's dissolution rate and bioavailability.[10] Poor aqueous solubility can be a major hurdle in drug development.[11]

Recommended Method: Shake-Flask Method

The shake-flask method is considered the "gold standard" for equilibrium solubility determination due to its reliability and direct measurement of the thermodynamic solubility limit.[12][13]

Experimental Protocol:

-

Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess amount of 3-(2,3-Dichlorobenzamido) Lamotrigine to vials containing the different pH buffers. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Collection and Processing: At various time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial. Immediately filter the samples through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Equilibrium Confirmation: Equilibrium is confirmed when the concentration values from consecutive time points are consistent.

Caption: Workflow for Equilibrium Solubility Determination.

pKa (Ionization Constant) Determination

Importance: The pKa value determines the degree of ionization of a drug at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[14][15]

Recommended Method: UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state. It is a robust and widely used technique for pKa determination.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-(2,3-Dichlorobenzamido) Lamotrigine in a suitable organic solvent (e.g., methanol or DMSO) and then dilute it into a series of buffers.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Spectral Acquisition: Record the UV-Vis absorbance spectrum of the compound in each buffer solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH of the buffer.

-

pKa Calculation: The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the inflection point of the curve.

Caption: UV-Vis Spectrophotometry Workflow for pKa Determination.

Lipophilicity (LogP/LogD) Determination

Importance: Lipophilicity is a key determinant of a drug's ADME properties, including its ability to cross cell membranes.[16] The partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are used to quantify this property.[17]

Recommended Method: HPLC-based LogP Determination

HPLC-based methods are faster and require less material than the traditional shake-flask method, making them ideal for drug discovery settings.[16] This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value.

Experimental Protocol:

-

Standard Selection: Choose a set of standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

HPLC Method Development: Develop an isocratic reverse-phase HPLC method (e.g., using a C18 column) that provides good peak shape and resolution for the standards and the test compound. The mobile phase typically consists of a buffer and an organic modifier like methanol or acetonitrile.

-

Calibration Curve Generation: Inject the standard compounds and record their retention times (t_R_). Calculate the capacity factor (k') for each standard. Plot the log(k') versus the known LogP values to generate a calibration curve.

-

Sample Analysis: Inject the 3-(2,3-Dichlorobenzamido) Lamotrigine sample and determine its retention time and capacity factor under the same chromatographic conditions.

-

LogP Calculation: Use the calibration curve to determine the LogP of the test compound from its measured capacity factor.

Caption: HPLC-based Workflow for LogP Determination.

Solid-State Characterization

Importance: The solid-state form of an API can significantly impact its stability, solubility, and manufacturability.[18][19] Different crystalline forms (polymorphs) or an amorphous state can have distinct physicochemical properties.[20]

Recommended Methods:

-

X-Ray Powder Diffraction (XRPD): Provides information about the crystalline nature of the material. A sharp, well-defined pattern is indicative of a crystalline solid, while a broad halo suggests an amorphous form. Each polymorph will have a unique XRPD pattern.

-

Differential Scanning Calorimetry (DSC): Measures the thermal properties of the material, such as melting point and glass transition temperature. This can be used to identify polymorphs and assess purity.

-

Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature. It is used to determine the presence of solvates or hydrates.

Experimental Protocol (Overview):

-

XRPD Analysis: A small amount of the solid sample is packed into a sample holder and scanned with X-rays over a defined range (e.g., 2-40° 2θ).

-

DSC Analysis: A few milligrams of the sample are sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). The heat flow is measured relative to an empty reference pan.

-

TGA Analysis: A small amount of the sample is placed in a TGA furnace and heated at a constant rate while the weight is continuously monitored.

Proposed Synthesis Route

Based on the synthesis of related impurities, a plausible route to 3-(2,3-Dichlorobenzamido) Lamotrigine involves the direct acylation of Lamotrigine.[4]

-

Reactants: Lamotrigine (1 equivalent) and 2,3-Dichlorobenzoyl chloride (1-1.2 equivalents).

-

Solvent and Base: A non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.

-

Reaction Conditions: The reaction is typically carried out at a reduced temperature (e.g., 0-5 °C) during the addition of the acyl chloride to control reactivity, followed by stirring at room temperature until completion.

-

Workup and Purification: The reaction mixture would be washed with aqueous solutions to remove the base and any unreacted starting materials. The final product would be purified by column chromatography or recrystallization.

Conclusion

The introduction of a 2,3-dichlorobenzamido group at the 3-position of Lamotrigine is predicted to create a new chemical entity with significantly different physicochemical properties from the parent drug. The anticipated decrease in aqueous solubility and basicity, coupled with an increase in lipophilicity, will have profound implications for its ADME profile and formulation development. The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of 3-(2,3-Dichlorobenzamido) Lamotrigine, enabling a thorough understanding of its properties and potential as a drug candidate or for its control as a process impurity.

References

-

Wikipedia. Lamotrigine. [Link]

-

U.S. Food and Drug Administration. (2008). CHEMISTRY REVIEW(S) - accessdata.fda.gov. [Link]

-

Sripathi, S., et al. (2012). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 133-136. [Link]

-

National Center for Biotechnology Information. Lamotrigine. PubChem Compound Database. [Link]

-

Slideshare. (2014). Physicochemical properties of drug. [Link]

-

Solitek Pharma. (2024). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. [Link]

-

Al-Ibraheemi, Z., & Al-Zubaidi, A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 633-646. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

National Center for Biotechnology Information. (2005). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. [Link]

-

ResearchGate. (2022). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. [Link]

-

American Chemical Society. (2013). Crystal Structures and Physicochemical Properties of Four New Lamotrigine Multicomponent Forms. [Link]

-

National Center for Biotechnology Information. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

PubMed. (2019). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

- Google Patents. (2009).

-

ResearchGate. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

AlfatestLab. API: solid state robust characterization in key to cut costs and time!. [Link]

-

PubMed. (2013). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. [Link]

-

National Center for Biotechnology Information. (2011). Development of Methods for the Determination of pKa Values. [Link]

-

ResearchGate. (2019). Lamotrigine Derivatives-Synthesis, Anti-Cancer, and Anti-MDR-Bacterial Activities. [Link]

-

Chemaxon. LogP and logD calculations. [Link]

-

Mansa STM Publishers. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. [Link]

-

A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024). [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

-

PubMed. (2007). Solid-state analysis of the active pharmaceutical ingredient in drug products. [Link]

-

ResearchGate. (2002). Determination of pKa Values by Liquid Chromatography. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). [Link]

-

CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

-

Agilent. (2013). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

Auriga Research. Solid State Characterization. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Intertek. Pharmaceutical Solid State Materials Characterisation. [Link]

-

ResearchGate. (2014). Physicochemical properties of lamotrigine and its compatibility with various inactive ingredients to formulate lamotrigine orally disintegrating tablets. [Link]

-

LCGC. (2002). Determination of pKa Values by Liquid Chromatography. [Link]

Sources

- 1. Lamotrigine - Wikipedia [en.wikipedia.org]

- 2. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physicochemical properties of drug | PPT [slideshare.net]

- 11. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 12. who.int [who.int]

- 13. researchgate.net [researchgate.net]

- 14. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 15. ijirss.com [ijirss.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Page not found - Documentation [docs.chemaxon.com:443]

- 18. solitekpharma.com [solitekpharma.com]

- 19. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aurigaresearch.com [aurigaresearch.com]

An In-depth Technical Guide to 3-(2,3-Dichlorobenzamido) Lamotrigine (CAS No. 252186-79-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,3-Dichlorobenzamido) Lamotrigine, a critical process-related impurity of the antiepileptic drug Lamotrigine. Identified as Lamotrigine EP Impurity F and USP Related Compound D, this document delineates its chemical identity, significance in pharmaceutical quality control, and the mechanistic basis for its formation during the synthesis of the active pharmaceutical ingredient (API). We present a detailed synthesis protocol for its preparation as a reference standard, a thorough guide to its analytical characterization, and its pivotal role in the development and validation of analytical methods for ensuring the purity and safety of Lamotrigine formulations. This guide is intended to serve as a vital resource for professionals engaged in process chemistry, analytical development, and regulatory affairs within the pharmaceutical industry.

Introduction: The Context of Lamotrigine and Its Impurities

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a widely prescribed antiepileptic and mood-stabilizing medication.[1] Its mechanism of action is primarily understood to involve the inhibition of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[2] As with any pharmaceutical compound, the control of impurities in the Lamotrigine API is a critical aspect of ensuring its safety and efficacy, mandated by regulatory bodies worldwide.

Process-related impurities, which arise during the manufacturing process, are of particular concern. 3-(2,3-Dichlorobenzamido) Lamotrigine is a significant known impurity formed during the synthesis of Lamotrigine.[3] Its presence in the final drug product must be carefully monitored and controlled to meet the stringent requirements set by pharmacopeias and regulatory guidelines such as those from the International Conference on Harmonisation (ICH).[3][4] This guide focuses specifically on this impurity, providing the technical detail necessary for its synthesis, identification, and quantification.

Table 1: Chemical Identity of 3-(2,3-Dichlorobenzamido) Lamotrigine

| Identifier | Value |

| Systematic Name | N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide[3][5] |

| Common Names | 3-(2,3-Dichlorobenzamido) Lamotrigine, Lamotrigine EP Impurity F, Lamotrigine USP Related Compound D[5][6] |

| CAS Number | 252186-79-1[3][5] |

| Molecular Formula | C₁₆H₉Cl₄N₅O[3][5] |

| Molecular Weight | 429.09 g/mol [3][5] |

Mechanism of Formation: A Side Reaction in Lamotrigine Synthesis

The formation of 3-(2,3-Dichlorobenzamido) Lamotrigine is a direct consequence of the synthetic route to Lamotrigine. The final step in many common syntheses of Lamotrigine involves the reaction of key intermediates derived from 2,3-dichlorobenzoyl chloride.

This impurity is the result of an over-acylation reaction. Lamotrigine possesses two primary amino groups at the 3- and 5-positions of the triazine ring. While the desired product is the diamino compound, under certain reaction conditions, one of these amino groups can undergo an additional acylation by another molecule of a reactive 2,3-dichlorobenzoyl species. This unwanted side reaction, typically occurring in the presence of a base like pyridine, leads to the formation of the N-acylated impurity.

The diagram below illustrates the logical relationship between the reactants and the formation of both the desired API and the impurity.

Caption: Logical pathway for the formation of 3-(2,3-Dichlorobenzamido) Lamotrigine.

Understanding this mechanism is crucial for process chemists aiming to optimize the Lamotrigine synthesis by adjusting stoichiometry, reaction time, temperature, and the choice of base to minimize the formation of this and other related impurities.

Synthesis of the Reference Standard

For accurate analytical monitoring, a pure reference standard of 3-(2,3-Dichlorobenzamido) Lamotrigine is essential. Its synthesis can be achieved by intentionally promoting the over-acylation reaction.

Experimental Protocol: Synthesis of 3-(2,3-Dichlorobenzamido) Lamotrigine

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide from Lamotrigine.

Materials:

-

Lamotrigine (API grade)

-

2,3-Dichlorobenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Lamotrigine (1 equivalent) in anhydrous DCM.

-

Base Addition: Add anhydrous pyridine (1.5 equivalents) to the solution and stir at room temperature.

-

Acylation: Slowly add a solution of 2,3-dichlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 20-30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed or a significant amount of product is formed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Isolation and Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of the Impurity F reference standard.

Analytical Characterization

The unambiguous identification of 3-(2,3-Dichlorobenzamido) Lamotrigine relies on a combination of spectroscopic techniques. Commercial suppliers of this reference standard typically provide a comprehensive Certificate of Analysis including the following data.[4][7][8]

Table 2: Key Analytical Characterization Data

| Technique | Expected Observations |

| ¹H NMR | A complex aromatic region with signals corresponding to the protons on both dichlorophenyl rings. Signals for the primary amine (-NH₂) protons will also be present. |

| ¹³C NMR | Signals for all 16 carbon atoms, including those of the triazine ring, the two dichlorophenyl rings, and the amide carbonyl group. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 429.09, showing the characteristic isotopic pattern for a molecule containing four chlorine atoms.[9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under specified chromatographic conditions, confirming purity. The retention time will be distinct from that of Lamotrigine. |

Role in Pharmaceutical Quality Control

The primary application of 3-(2,3-Dichlorobenzamido) Lamotrigine is as a certified reference marker for the quality control of Lamotrigine.[10][11]

Analytical Method Development and Validation

A validated, stability-indicating HPLC method is required for the routine analysis of Lamotrigine tablets and API.[12] The reference standard of Impurity F is crucial for:

-

Specificity/Selectivity: Demonstrating that the analytical method can resolve the impurity peak from the main Lamotrigine peak and other potential impurities.

-

Linearity: Establishing a linear relationship between the concentration of the impurity and the detector response.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified.

-

Accuracy and Precision: Assessing the method's ability to accurately measure known amounts of the impurity.

Protocol: Representative RP-HPLC Method for Impurity Profiling

Note: This is a generalized protocol. Specific parameters must be optimized and validated for each unique application.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[11][12]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection Wavelength: UV detection, typically around 305 nm.[12]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

System Suitability: The method validation will include system suitability tests, using a solution containing both Lamotrigine and Impurity F to ensure adequate resolution between the two peaks.[13]

Regulatory Significance and Conclusion

The control of impurities is a non-negotiable aspect of drug development and manufacturing. 3-(2,3-Dichlorobenzamido) Lamotrigine (Impurity F) is a well-characterized, process-related impurity of Lamotrigine. Its synthesis, characterization, and use as a reference standard are fundamental to the development of robust analytical methods capable of ensuring that each batch of Lamotrigine API and its formulated products meet the high standards of quality, safety, and efficacy demanded by regulatory authorities and patients. This guide provides the foundational technical knowledge for scientists to effectively manage this critical impurity throughout the drug lifecycle.

References

-

Pharmaffiliates. Lamotrigine - Impurity F | CAS No: 252186-79-1. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3878, Lamotrigine. Available from: [Link]

-

Pharmaffiliates. Lamotrigine-impurities. Available from: [Link]

-

Mansa STM Publishers. An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Published March 4, 2024. Available from: [Link]

-

New Drug Approvals. Ламотрижин, Lamotrigine an antiepileptic. Published November 12, 2014. Available from: [Link]

- Serralheiro A, Alves G, Fortuna A, et al. HPLC-UV method for rapid and simultaneous quantification of phenobarbital, primidone, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2013;925:1-9.

- Google Patents. EP0963980A2 - 1,2,4-Triazine derivative, its preparation and its use as reference marker for testing purity and stability of "lamotrigine".

-

National Center for Biotechnology Information. Lamotrigine - StatPearls. Published February 13, 2023. Available from: [Link]

-

Der Pharma Chemica. Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Available from: [Link]

- Saralaya, R., et al. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. 2024; 4(1): 52-74.

- Google Patents. CA2265194C - A method of testing the purity of lamotrigine.

- Google Patents. EP1170588A1 - A method of testing the purity or stability of 'lamotrigine' with the use of a 1,2,4-triazine derivative as reference marker.

-

Allmpus. Lamotrigine EP Impurity F / Lamotrigine USP RC D. Available from: [Link]

-

LGC. Impurity testing beyond pharmacopeial methods. Published June 30, 2017. Available from: [Link]

Sources

- 1. mansapublishers.com [mansapublishers.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. klivon.com [klivon.com]

- 8. allmpus.com [allmpus.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. EP0963980A2 - 1,2,4-Triazine derivative, its preparation and its use as reference marker for testing purity and stability of "lamotrigine" - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. EP1170588A1 - A method of testing the purity or stability of 'lamotrigine' with the use of a 1,2,4-triazine derivative as reference marker - Google Patents [patents.google.com]

A Technical Guide to Evaluating the Potential Biological Activity of Lamotrigine Impurities

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential biological activity of impurities associated with the anticonvulsant and mood-stabilizing drug, lamotrigine. Adhering to the principles of scientific integrity, this document outlines a systematic, multi-tiered approach, from in silico prediction to in vitro validation, to characterize the pharmacological and toxicological profile of these compounds. The methodologies described herein are designed to be self-validating and are grounded in authoritative regulatory guidelines to ensure the safety, quality, and efficacy of the final drug product.

Introduction: The Imperative of Impurity Profiling in Lamotrigine

Lamotrigine, a phenyltriazine derivative, exerts its therapeutic effects primarily through the blockade of voltage-sensitive sodium channels, which in turn stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.[1] Given its critical role in managing epilepsy and bipolar disorder, ensuring the purity of the active pharmaceutical ingredient (API) is paramount.[2][3] Impurities, which can arise during synthesis, degradation, or storage, are not merely a matter of product quality but pose potential safety risks.[4][5] These undesired chemical entities carry no therapeutic benefit and can, in some cases, exhibit their own pharmacological or toxicological activities, potentially impacting the overall safety and efficacy profile of the drug.[6]

This guide provides a robust, scientifically-grounded workflow for the comprehensive evaluation of lamotrigine impurities, enabling researchers to make informed decisions about their potential risks and to establish appropriate control strategies in line with regulatory expectations.

Lamotrigine and Its Known Impurities: A Structural Overview

The manufacturing process and subsequent degradation of lamotrigine can lead to the formation of several related substances.[5][7] A thorough understanding of the chemical structures of these impurities is the foundational step in predicting their potential biological activities. The table below summarizes some of the commonly identified impurities of lamotrigine.

| Impurity Name | Structure | CAS Number | Origin |

| Lamotrigine | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine | 84057-84-1 | API |

| Impurity A (Related Compound C) | 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | 252186-78-0 | Degradation[8][9] |

| Impurity B | (E)-2-(2,3-dichlorophenyl)-2-(guanidinimino)acetonitrile | 94213-24-8 | Synthesis[7][10] |

| Impurity C | (2Z)-acetonitrile | 94213-23-7 | Synthesis[7] |

| Impurity D | N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide | 252186-79-1 | Synthesis[7] |

| Impurity E (Related Compound B) | 2,3-Dichlorobenzoic acid | 50-45-3 | Synthesis[11] |

Note: The origins listed are based on available literature and may not be exhaustive.

A Multi-Tiered Approach to Biological Activity Assessment

A systematic and tiered approach is recommended to efficiently evaluate the biological risks associated with lamotrigine impurities. This strategy begins with computational predictions to flag potential hazards, followed by targeted in vitro assays to confirm and quantify these activities.

Caption: Tiered approach for impurity evaluation.

Tier 1: In Silico Toxicity and ADMET Prediction

The initial step involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the impurities.[12][13] These in silico tools leverage extensive databases of chemical structures and their associated biological activities to provide a preliminary risk assessment without the need for immediate laboratory testing.[14][15]

Causality Behind this Choice: By comparing the predicted profiles of the impurities to that of lamotrigine, we can hypothesize whether an impurity is likely to share the parent drug's pharmacological activity or exhibit a different, potentially toxic, profile. This allows for a rational prioritization of impurities for further testing.

Predicted Biological Endpoints for Lamotrigine Impurities:

| Impurity | Predicted Sodium Channel Affinity | Predicted Cytotoxicity (e.g., LD50) | Predicted Mutagenicity (Ames Test) | Data Source |

| Impurity A | To be determined by experimentation | To be determined by experimentation | To be determined by experimentation | In Silico Prediction |

| Impurity B | To be determined by experimentation | To be determined by experimentation | To be determined by experimentation | In Silico Prediction |

| Impurity C | To be determined by experimentation | To be determined by experimentation | To be determined by experimentation | In Silico Prediction |

| Impurity D | To be determined by experimentation | To be determined by experimentation | To be determined by experimentation | In Silico Prediction |

| Impurity E | To be determined by experimentation | To be determined by experimentation | To be determined by experimentation | In Silico Prediction |

| Note: This table outlines the parameters to be evaluated. Actual values require experimental determination. |

Recommended In Silico Tools:

-

ADMET Predictor®: A comprehensive suite for predicting a wide range of ADMET properties.[16]

-

DEREK Nexus: An expert rule-based system for predicting toxicity.

-

Sarah Nexus: A statistical-based system for predicting mutagenicity.

-

ADMET-AI: A web-based platform for ADMET prediction using machine learning.[17]

Tier 2: In Vitro Pharmacological Profiling

Based on the in silico assessment, impurities with structural similarities to lamotrigine should be prioritized for in vitro pharmacological profiling to determine if they interact with the same primary target.

Protocol: In Vitro Voltage-Gated Sodium Channel Binding Assay

This assay determines the affinity of a test compound for voltage-gated sodium channels, the primary pharmacological target of lamotrigine.[18][19]

Methodology:

-

Cell Culture: Utilize a stable cell line expressing the desired sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.6) in a suitable culture medium.

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Assay:

-

Incubate the cell membranes with a radiolabeled ligand known to bind to the sodium channel (e.g., [³H]-batrachotoxin).

-

Add varying concentrations of the test impurity or lamotrigine (as a positive control).

-

Allow the binding to reach equilibrium.

-

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration.

-

Data Analysis: Quantify the radioactivity of the filters and calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Self-Validation: The inclusion of lamotrigine as a positive control allows for the validation of the assay's performance and provides a direct comparison of the impurity's potency to that of the parent drug.

Caption: Sodium channel binding assay workflow.

Tier 3: In Vitro Toxicological Evaluation

All impurities, regardless of their predicted pharmacological activity, should undergo a battery of in vitro toxicology assays to assess their potential for cytotoxicity and genotoxicity.

Cytotoxicity assays are used to measure the potential of a substance to cause cell death.[17]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test impurity for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of the impurity that causes a 50% reduction in cell viability (IC₅₀).

Genotoxicity assays are designed to detect direct or indirect damage to DNA. The bacterial reverse mutation assay, or Ames test, is a widely used method for identifying compounds that can cause gene mutations.[20][21]

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Methodology:

-

Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).[20]

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[22]

-

Exposure: Expose the bacterial strains to various concentrations of the test impurity.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine).

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[21]

Self-Validation: The inclusion of known mutagens as positive controls and a vehicle as a negative control is essential for validating the results of each experiment.[22]

Regulatory Framework and Authoritative Grounding

The evaluation of pharmaceutical impurities is strictly governed by international regulatory guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the primary framework for this process.

-

ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identification, and qualification of impurities.[23] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.

-

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for the identification, categorization, and control of mutagenic impurities.[24] It also outlines the use of in silico prediction and the Threshold of Toxicological Concern (TTC), a concept that defines an acceptable intake for a genotoxic impurity that is considered to be associated with a negligible risk.[25]

Caption: ICH Q3A decision tree for impurity management.

Conclusion

The comprehensive evaluation of the biological activity of lamotrigine impurities is a critical component of drug development and manufacturing. The multi-tiered approach detailed in this guide, which integrates in silico prediction with in vitro pharmacological and toxicological assays, provides a robust framework for identifying and mitigating potential risks. By adhering to these scientifically sound principles and the established regulatory guidelines, researchers and drug development professionals can ensure the continued safety and efficacy of lamotrigine for the patients who rely on it.

References

-

PubChem. (n.d.). Lamotrigine. National Center for Biotechnology Information. Retrieved from [Link]

- Babu, K. S., et al. (2012). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 218-223.

-

SynThink. (n.d.). Lamotrigine EP Impurities & USP Related Compounds. Retrieved from [Link]

- Jacobson-Kram, D., & McGovern, T. (2007). Toxicological overview of impurities in pharmaceutical products. Advanced Drug Delivery Reviews, 59(1), 38-42.

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Lamotrigine - Impurity B. Retrieved from [Link]

- Pizzo, F., et al. (2022). Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. Methods in Molecular Biology, 2433, 267-291.

-

Pharmaffiliates. (n.d.). Lamotrigine-impurities. Retrieved from [Link]

- Pan, X., et al. (2023). Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine.

- Ho, R., et al. (2020). Case Files of the University of California San Francisco Medical Toxicology Fellowship: Lamotrigine Toxicity. Journal of Medical Toxicology, 16(4), 463-470.

- Elder, D. P., & Teasdale, A. (2007). Toxicological overview of impurities in pharmaceutical products. Advanced Drug Delivery Reviews, 59(1), 38-42.

- Xie, X., et al. (2001). Differential interactions of lamotrigine and related drugs with transmembrane segment IVS6 of voltage-gated sodium channels. Molecular Pharmacology, 59(4), 626-634.

- Pizzo, F., et al. (2022). Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. Methods in Molecular Biology, 2433, 267-291.

- European Patent Office. (n.d.). EP1170588A1 - A method of testing the purity or stability of 'lamotrigine' with the use of a 1,2,4-triazine derivative as reference marker. Google Patents.

- Willmore, L. J., & Messenheimer, J. A. (1997). Adult experience with lamotrigine. Journal of Child Neurology, 12(Suppl 1), S16-S18.

-

Deep Origin. (n.d.). ADMET Predictions. Retrieved from [Link]

- Kim, D. W., et al. (2015). The Effect of Lamotrigine on Nav1.4 Voltage-Gated Sodium Channels. Korean Journal of Physiology & Pharmacology, 19(5), 407-412.

- Di, L., & Kerns, E. H. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 734.

-

PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

- Abdel-Gawad, S. A., et al. (2018). Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method.

-

Société Française de Toxicologie. (2014). Safety assessment of pharmaceutical impurities A “reflection” paper. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

- Roy, S., & Roy, A. (2021). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices.

- Malik, A., & Goel, S. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779.

-

ResearchGate. (n.d.). Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. Retrieved from [Link]

-

VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

-

Drug Information Association. (2010). Toxicity of Impurities. Retrieved from [Link]

-

Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]

-

Veeprho. (n.d.). Lamotrigine EP Impurity A. Retrieved from [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Lamotrigine EP Impurity B. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium (medication). Retrieved from [Link]

-

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

- Chen, Y., et al. (2022). In-Silico Drug Toxicity and Interaction Prediction for Plant Complexes Based on Virtual Screening and Text Mining. International Journal of Molecular Sciences, 23(19), 11847.

-

Shomu's Biology. (2020, July 13). Ames test ( Technique to determine mutagenic potential) [Video]. YouTube. Retrieved from [Link]

-

PharmaCompass. (n.d.). CS-2616. Retrieved from [Link]

-

GlobalRx. (n.d.). Clinical Profile of Lamotrigine 25mg Extended-Release Tablet. Retrieved from [Link]

Sources

- 1. Articles [globalrx.com]

- 2. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicological overview of impurities in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EP1170588A1 - A method of testing the purity or stability of 'lamotrigine' with the use of a 1,2,4-triazine derivative as reference marker - Google Patents [patents.google.com]

- 9. veeprho.com [veeprho.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Lamotrigine Related Compound B Pharmaceutical Secondary Standard; Certified Reference Material 50-45-3 [sigmaaldrich.com]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 13. pozescaf.com [pozescaf.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 17. ADMET-AI [admet.ai.greenstonebio.com]

- 18. Differential interactions of lamotrigine and related drugs with transmembrane segment IVS6 of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 21. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 22. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pharmafocusasia.com [pharmafocusasia.com]

- 24. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. diaglobal.org [diaglobal.org]

spectroscopic data for 3-(2,3-Dichlorobenzamido) Lamotrigine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2,3-Dichlorobenzamido) Lamotrigine

Introduction: The Imperative for Structural Elucidation

In the landscape of pharmaceutical development, the comprehensive characterization of any new chemical entity—be it a lead candidate, a metabolite, or a process-related impurity—is a non-negotiable cornerstone of safety, efficacy, and regulatory compliance. This guide focuses on 3-(2,3-Dichlorobenzamido) Lamotrigine, a significant derivative of the widely-used anti-epileptic and mood-stabilizing agent, Lamotrigine.[1][2] This compound is identified as "Lamotrigine - Impurity F" in pharmaceutical reference standards, highlighting its relevance in the quality control of Lamotrigine manufacturing.[3]

The addition of a 2,3-dichlorobenzamido group to the 3-amino position of the 1,2,4-triazine ring fundamentally alters the molecule's electronic and steric properties. A precise and unambiguous confirmation of this structure is paramount. This document provides a predictive, in-depth guide to the spectroscopic data of this molecule, grounded in first principles and data from analogous structures. It is designed to equip researchers and drug development professionals with the rationale behind the analytical techniques and the framework for interpreting the resulting data.

Molecular Framework and Analytical Strategy

The target molecule, 3-(2,3-Dichlorobenzamido) Lamotrigine (Molecular Formula: C₁₆H₉Cl₄N₅O, Molecular Weight: 429.09), combines the Lamotrigine core with an N-acyl substituent.[3] Our analytical strategy is to leverage a suite of spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—to confirm both the elemental composition and the precise connectivity of the molecular scaffold.

Figure 1: Logical breakdown of the 3-(2,3-Dichlorobenzamido) Lamotrigine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, it will serve to confirm the acylation at the 3-amino position, as opposed to the 5-amino position.

¹H NMR Spectroscopy: Probing Proton Environments

Rationale and Predicted Spectrum: The ¹H NMR spectrum will provide a wealth of information. The introduction of the benzamido group creates a secondary amide, whose N-H proton will be a key diagnostic signal. Furthermore, we expect to see distinct signals for the two different dichlorophenyl rings. The spectrum is predicted in a solvent like DMSO-d₆, which is ideal for observing exchangeable protons like those on amines and amides.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Rationale |

|---|---|---|---|---|

| ~10.0 - 10.5 | Singlet (s) | 1H | -NH -C=O | The secondary amide proton is significantly deshielded due to the anisotropy of the adjacent carbonyl group and its ability to hydrogen bond with the DMSO solvent. This downfield shift is a hallmark of N-acylation. |

| ~7.8 - 8.0 | Multiplet (m) | 3H | Ar-H (Acyl Phenyl) | Protons on the newly introduced 2,3-dichlorophenyl ring of the benzamido group. Their chemical shifts are influenced by the electron-withdrawing carbonyl group. |

| ~7.4 - 7.7 | Multiplet (m) | 3H | Ar-H (Lamotrigine Phenyl) | Protons on the original 2,3-dichlorophenyl ring of the Lamotrigine core.[4] Their environment is slightly altered by the bulky substituent on the triazine ring. |

| ~6.7 - 7.0 | Broad Singlet (br s) | 2H | -NH₂ | The remaining primary amine protons at the 5-position of the triazine ring. These signals are typically broad due to quadrupolar relaxation and exchange.[4] |

Experimental Protocol: High-Field ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in 0.6 mL of high-purity DMSO-d₆. The choice of a polar aprotic solvent like DMSO is critical to prevent the rapid exchange of N-H protons, allowing for their clear observation.

-

Instrumentation: A 500 MHz or higher NMR spectrometer is recommended to achieve optimal resolution of the complex aromatic multiplets.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton experiment.

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 scans, to ensure a good signal-to-noise ratio.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures quantitative integration, especially for protons with long relaxation times.

-

-

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz), Fourier transformed, and phase corrected. The spectrum is referenced to the residual DMSO peak at δ 2.50 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Backbone

Rationale and Predicted Spectrum: ¹³C NMR complements the proton data by providing a signal for every unique carbon atom, including quaternary carbons. The most diagnostic signal will be the new amide carbonyl carbon.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~164 - 168 | C =O (Amide) | The carbonyl carbon is highly deshielded and appears in a characteristic downfield region, providing definitive evidence of the benzamido group. |

| ~150 - 160 | C (Triazine Ring) | Carbons within the electron-deficient triazine ring of the Lamotrigine core. |

| ~125 - 140 | C (Aromatic Rings) | A complex region containing signals from the 12 aromatic carbons of the two distinct dichlorophenyl rings. |

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Rationale: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule with high precision. Tandem MS (MS/MS) provides structural information by inducing fragmentation at the weakest bonds, creating a molecular fingerprint.

Predicted HRMS Data:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal, as the amino and triazine nitrogens are readily protonated.[5]

-

Expected [M+H]⁺ Ion: C₁₆H₁₀Cl₄N₅O⁺

-

Calculated Exact Mass: 427.9634

-

Isotopic Signature: A highly characteristic isotopic pattern will be observed due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl), providing strong evidence for the molecular formula.

Predicted MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the parent ion is expected to cleave the newly formed amide bond, which is one of the most labile sites in the molecule.

Figure 2: Dominant fragmentation pathway expected in MS/MS analysis.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a 1 µg/mL solution of the sample in 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in protonation for positive mode ESI.

-

Instrumentation: A Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

-

MS Conditions:

-

Ionization: ESI, positive mode.

-

MS1 Scan: Scan from m/z 100-1000 to detect the parent ion.

-

MS2 Scan (dd-MS²): Data-dependent acquisition to trigger fragmentation of the most intense ions from the MS1 scan.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Rationale: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The introduction of the amide linkage will produce highly characteristic absorption bands that are absent in the parent Lamotrigine molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| ~3450 & ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Characteristic stretching vibrations of the remaining primary amine on the Lamotrigine core.[6] |

| ~3250 | N-H Stretch | Secondary Amide (-NH-) | The N-H stretch of the newly formed amide bond. This band is often broad due to hydrogen bonding.[7] |

| ~1680 | C=O Stretch (Amide I) | Secondary Amide | This strong, sharp absorption is one of the most definitive peaks confirming the presence of the amide carbonyl group. Its position is lower than ketones due to resonance with the nitrogen lone pair.[7] |

| ~1645 & ~1550 | C=N & N-H Bending | Triazine Ring & Amine/Amide | The triazine ring stretches and N-H scissoring vibrations occur in this fingerprint region.[6][8] |

| ~800 - 700 | C-Cl Stretch | Aryl-Chloride | Strong absorptions corresponding to the carbon-chlorine bonds on both aromatic rings.[6] |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: A small amount of the solid powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample preparation and ensures good particle contact.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR module.

-